4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(1-Benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic synthesis. The process begins with the preparation of the benzofuran and pyrrolone intermediates, followed by their coupling and subsequent functionalization.
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Preparation of Benzofuran Intermediate
Starting Material: 2-hydroxybenzaldehyde
Reaction: Cyclization with acetic anhydride to form benzofuran-2-carboxylic acid.
Conditions: Reflux in acetic anhydride, followed by purification.
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Preparation of Pyrrolone Intermediate
Starting Material: 4-ethylbenzaldehyde
Reaction: Condensation with ethyl acetoacetate, followed by cyclization to form the pyrrolone ring.
Conditions: Acidic or basic catalysis, followed by purification.
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Coupling and Functionalization
Reaction: Coupling of the benzofuran and pyrrolone intermediates using a suitable coupling reagent (e.g., EDCI or DCC).
Functionalization: Introduction of the morpholine group via nucleophilic substitution.
Conditions: Mild to moderate temperatures, inert atmosphere, and appropriate solvents (e.g., dichloromethane, DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow techniques to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC or Jones reagent.
Conditions: Mild to moderate temperatures, appropriate solvents (e.g., dichloromethane).
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Reduction
- The carbonyl groups can be reduced to alcohols using reducing agents like NaBH4 or LiAlH4.
Conditions: Low temperatures, inert atmosphere.
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Substitution
- The morpholine group can be substituted with other nucleophiles under suitable conditions.
Conditions: Mild to moderate temperatures, appropriate solvents (e.g., DMF, DMSO).
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Solvents: Dichloromethane, DMF, DMSO
Major Products Formed
Oxidation: Ketones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions due to its unique structure.
Biology
Pharmacology: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biochemical Studies: Used in studies to understand its interaction with biological molecules.
Medicine
Drug Development: Potential use in the development of new therapeutic agents, particularly for its anti-inflammatory and analgesic properties.
Industry
Materials Science:
Chemical Manufacturing: Used as a building block in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s structure allows it to interact with enzymes and receptors, modulating their activity.
Molecular Targets: Enzymes, receptors
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Benzofuran-2-carbonyl)-5-phenyl-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
- 4-(1-Benzofuran-2-carbonyl)-5-(4-methylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one
Uniqueness
- Structural Features : The presence of the 4-ethylphenyl group and the morpholine moiety makes it unique compared to similar compounds.
- Reactivity : Its unique structure influences its reactivity and interaction with other molecules, making it distinct in its chemical behavior and applications.
This detailed article provides a comprehensive overview of 4-(1-benzofuran-2-carbonyl)-5-(4-ethylphenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-2,5-dihydro-1H-pyrrol-2-one, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
Molecular Formula |
C27H28N2O5 |
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Molecular Weight |
460.5 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-2-(4-ethylphenyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C27H28N2O5/c1-2-18-7-9-19(10-8-18)24-23(25(30)22-17-20-5-3-4-6-21(20)34-22)26(31)27(32)29(24)12-11-28-13-15-33-16-14-28/h3-10,17,24,31H,2,11-16H2,1H3 |
InChI Key |
ROKOOYUFAREVDH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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